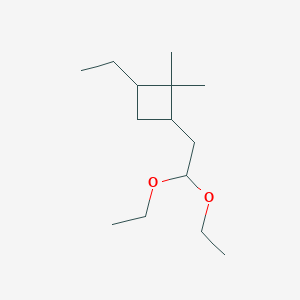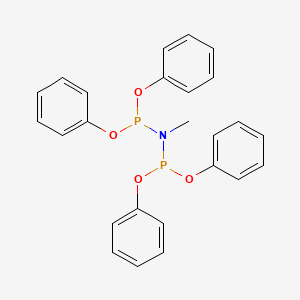
Imidodiphosphorous acid, methyl-, tetraphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodiphosphorous acid, methyl-, tetraphenyl ester is a chemical compound with the molecular formula C25H23NO4P2 and a molecular weight of 463.4019 . This compound is known for its unique structure, which includes both ester and phosphorous elements, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of imidodiphosphorous acid, methyl-, tetraphenyl ester typically involves the reaction of tetraphenylphosphonium chloride with methylimidodiphosphoric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Imidodiphosphorous acid, methyl-, tetraphenyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions, such as using Grignard reagents.
Common reagents used in these reactions include strong acids or bases for hydrolysis, lithium aluminum hydride for reduction, and Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Applications De Recherche Scientifique
Imidodiphosphorous acid, methyl-, tetraphenyl ester has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of imidodiphosphorous acid, methyl-, tetraphenyl ester involves its ability to participate in nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new bonds and the release of the leaving group. This mechanism is crucial in its role as a reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to imidodiphosphorous acid, methyl-, tetraphenyl ester include other esters and phosphorous-containing compounds such as:
Methyl formate: A simple ester with a similar ester functional group.
Ethyl acetate: Another ester commonly used in organic synthesis.
Tetraphenylethene derivatives: Compounds with similar aromatic structures and applications in materials science.
This compound is unique due to its combination of ester and phosphorous elements, which provides distinct reactivity and applications compared to other esters and phosphorous compounds.
Propriétés
Numéro CAS |
57857-78-0 |
|---|---|
Formule moléculaire |
C25H23NO4P2 |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
N,N-bis(diphenoxyphosphanyl)methanamine |
InChI |
InChI=1S/C25H23NO4P2/c1-26(31(27-22-14-6-2-7-15-22)28-23-16-8-3-9-17-23)32(29-24-18-10-4-11-19-24)30-25-20-12-5-13-21-25/h2-21H,1H3 |
Clé InChI |
MRNUZEZCAIBNSD-UHFFFAOYSA-N |
SMILES canonique |
CN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
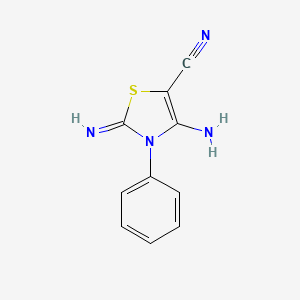



![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
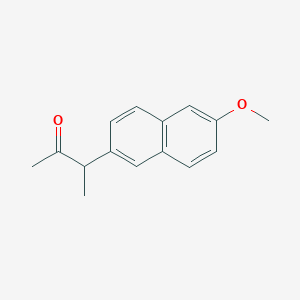
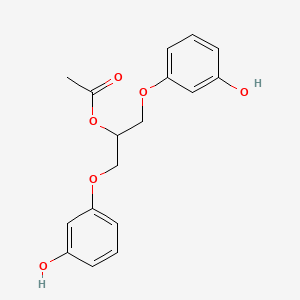
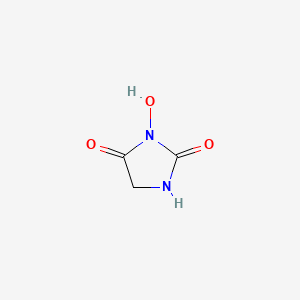
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
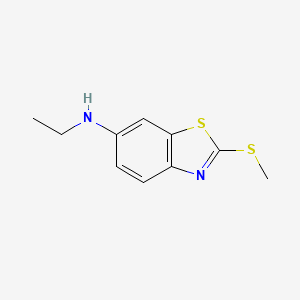
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
